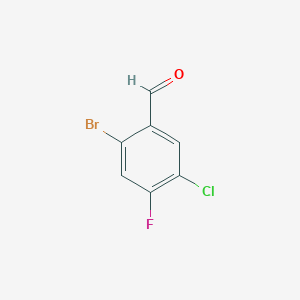

2-Bromo-5-chloro-4-fluorobenzaldehyde

Description

Properties

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFGNBIVQUWFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Bromo-5-fluorobenzaldehyde

A Note on the Subject Compound: Initial searches for "2-Bromo-5-chloro-4-fluorobenzaldehyde" did not yield a specific CAS number or substantial technical data, suggesting it may be a novel or less-documented compound. To provide a comprehensive and scientifically grounded guide as requested, this document will focus on the closely related and well-characterized compound, 2-Bromo-5-fluorobenzaldehyde (CAS No: 94569-84-3) . The principles of synthesis, reactivity, and application discussed herein offer valuable insights that can be extrapolated to other polysubstituted benzaldehydes.

Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzaldehyde

2-Bromo-5-fluorobenzaldehyde is a highly versatile synthetic intermediate whose value in medicinal chemistry and materials science is derived from the specific arrangement of its functional groups. The presence of an aldehyde, a bromine atom, and a fluorine atom on the benzene ring provides a unique combination of reactivity and electronic properties. The aldehyde group serves as a key handle for a variety of chemical transformations, while the halogen substituents offer opportunities for cross-coupling reactions and modulation of the molecule's electronic and steric character. This strategic combination makes it an essential building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

The bromine and fluorine atoms, in particular, enhance the electrophilic nature of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution and cross-coupling.[1] This heightened reactivity, coupled with the ability to selectively functionalize the different positions on the ring, allows for the precise construction of intricate molecular architectures. Consequently, 2-Bromo-5-fluorobenzaldehyde has found significant application in the development of novel therapeutic agents, including anti-cancer drugs and antibiotics, as well as in the creation of functional materials with tailored properties.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in research and development. The key data for 2-Bromo-5-fluorobenzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 94569-84-3 | [1][2] |

| Molecular Formula | C₇H₄BrFO | [1][2][3][4] |

| Molecular Weight | 203.01 g/mol | [1][2][3][4] |

| Appearance | White to orange to green powder to lump | [1][2] |

| Melting Point | 53 - 57 °C | [1][2] |

| Purity | ≥ 95% (GC) | [1][2] |

| IUPAC Name | 2-bromo-5-fluorobenzaldehyde | |

| SMILES | C1=CC(=C(C=C1F)C=O)Br | |

| InChIKey | CJUCIKJLMFVWIS-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-5-fluorobenzaldehyde can be achieved through various routes, with a common method involving the selective ortho-bromination of a suitable benzaldoxime precursor.[3] This approach offers good regioselectivity, which is crucial for obtaining the desired substitution pattern.

Illustrative Synthetic Protocol: Ortho-Bromination of 5-Fluorobenzaldoxime

This protocol is based on established methods for the selective bromination of aromatic compounds. The use of an oxime protecting group for the aldehyde allows for the directed ortho-metalation and subsequent bromination.

Step 1: Protection of the Aldehyde

-

5-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The resulting 5-fluorobenzaldoxime is then extracted and purified.

Step 2: Directed Ortho-Metalation and Bromination

-

The purified 5-fluorobenzaldoxime is dissolved in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as n-butyllithium, is added dropwise to deprotonate the position ortho to the oxime group. The directing effect of the oxime is key to the regioselectivity of this step.

-

A bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

Step 3: Deprotection and Isolation

-

The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

-

The oxime is hydrolyzed back to the aldehyde by treatment with a mild acid (e.g., aqueous HCl) or an oxidative cleavage reagent.

-

The crude 2-Bromo-5-fluorobenzaldehyde is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The final product is purified by recrystallization or column chromatography.

Caption: Synthetic workflow for 2-Bromo-5-fluorobenzaldehyde.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-5-fluorobenzaldehyde is vast, with the aldehyde and bromo functionalities serving as key reactive sites for building molecular complexity.

Key Transformations and Their Significance:

-

Aldehyde Chemistry: The aldehyde group can undergo a wide range of classical transformations, including:

-

Reductive Amination: To introduce amine-containing side chains, a common strategy in medicinal chemistry to improve solubility and target engagement.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the extension of the carbon skeleton.

-

Grignard and Organolithium Additions: To introduce new carbon substituents and create chiral centers.

-

Oxidation: To form the corresponding carboxylic acid, which can be further functionalized.

-

-

Bromo Group Chemistry: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: For the formation of biaryl structures, a prevalent motif in many drug molecules.

-

Sonogashira Coupling: To introduce alkyne functionalities, which are valuable for linking molecular fragments or as precursors for other functional groups.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry.

-

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

-

The strategic use of these transformations has led to the incorporation of the 2-bromo-5-fluorobenzaldehyde scaffold into a variety of biologically active molecules. For instance, it has been utilized in the synthesis of quinazolinones, a class of compounds known for their antitumor activity.[3][4]

Caption: Key chemical transformations of 2-Bromo-5-fluorobenzaldehyde.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-5-fluorobenzaldehyde. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.

GHS Hazard Statements:

-

Causes skin irritation.[5]

-

Causes serious eye irritation.[5]

-

May cause respiratory irritation.[5]

-

Toxic if swallowed, in contact with skin, or if inhaled (in some classifications).[5]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. It is recommended to store under an inert atmosphere as it may be air sensitive.[2][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

2-Bromo-5-fluorobenzaldehyde is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1246. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-5-fluorobenzaldehyde | 94569-84-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 2-Bromo-5-chloro-4-fluorobenzaldehyde: Reactivity, Stability, and Synthetic Potential

Abstract: 2-Bromo-5-chloro-4-fluorobenzaldehyde is a polysubstituted aromatic compound poised to be a highly versatile building block in modern organic synthesis. Its unique arrangement of three distinct halogen atoms and an aldehyde functional group on a benzene ring offers multiple, orthogonally reactive sites. This guide provides an in-depth analysis of the compound's structural characteristics, a predictive assessment of its reactivity at each functional site, and a discussion of its stability profile. While extensive literature on this specific isomer is emerging, this document synthesizes established principles of physical organic chemistry and data from analogous structures to offer a robust framework for its application in pharmaceutical, agrochemical, and materials science research. Detailed, field-tested protocols for key transformations are provided to empower researchers in leveraging this potent synthetic intermediate.

Molecular Structure and Physicochemical Properties

2-Bromo-5-chloro-4-fluorobenzaldehyde, identified by CAS Number 1806838-88-9, is a crystalline solid under ambient conditions.[1][2] Its structure presents a fascinating case study in the interplay of electronic and steric effects, which govern its chemical behavior.

Physicochemical Data

The known properties of 2-Bromo-5-chloro-4-fluorobenzaldehyde are summarized below. This data is essential for safe handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1806838-88-9 | [1][2] |

| Molecular Formula | C₇H₃BrClFO | [3] |

| Molecular Weight | 237.45 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][6] |

| SMILES | O=CC1=CC(Cl)=C(F)C=C1Br | [1][6] |

Structural and Electronic Analysis

The reactivity of the molecule is dictated by the electronic contributions of its substituents. The aldehyde group acts as a powerful deactivating group through both inductive withdrawal (-I) and resonance (-M), significantly reducing the electron density of the aromatic ring. The halogens exhibit a dual electronic nature: they are inductively withdrawing (-I) but are weak resonance donors (+R). The net effect of the three halogens and the aldehyde is a highly electron-deficient (electrophilic) aromatic system.

This electron-poor character has two major consequences:

-

It increases the electrophilicity of the carbonyl carbon, making the aldehyde susceptible to nucleophilic attack.

-

It activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) while deactivating it for classical electrophilic aromatic substitution.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 2-Bromo-5-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

- 3. 1806838-88-9 | 2-Bromo-5-chloro-4-fluorobenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 2-Bromo-4-chloro-6-fluorobenzaldehyde | 1135531-73-5 | Benchchem [benchchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 1806838-88-9|2-Bromo-5-chloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

The Strategic Utility of 2-Bromo-5-chloro-4-fluorobenzaldehyde: A Technical Primer for Advanced Synthesis

Abstract

In the landscape of modern organic synthesis, the demand for strategically functionalized building blocks is perpetual. These molecules are the linchpins in the construction of complex molecular architectures that drive innovation in medicinal chemistry, agrochemicals, and materials science. 2-Bromo-5-chloro-4-fluorobenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly versatile intermediate. Its unique arrangement of halogen substituents and a reactive aldehyde moiety offers a palette of opportunities for selective chemical transformations. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most importantly, the potential applications of this valuable compound, with a focus on its role in the construction of bioactive molecules and functional materials.

Introduction: Unveiling a Versatile Synthetic Intermediate

2-Bromo-5-chloro-4-fluorobenzaldehyde (CAS No. 1806838-88-9) is a crystalline solid with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol .[1] The strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—on the benzaldehyde scaffold imparts a unique electronic and steric profile, making it a subject of significant interest for synthetic chemists. The electron-withdrawing nature of the halogens and the aldehyde group activates the aromatic ring for certain transformations while also providing multiple, distinct handles for sequential, site-selective reactions.

This guide will delve into the synthetic pathways to access this key intermediate, its characteristic reactivity, and its proven and potential applications in areas of high scientific and commercial interest. We will explore its utility in palladium-catalyzed cross-coupling reactions, the synthesis of heterocyclic scaffolds, and the development of novel kinase inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its synthetic potential.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 2-Bromo-5-chloro-4-fluorobenzaldehyde is not extensively published, we can infer its properties from closely related analogs such as 2-bromo-5-fluorobenzaldehyde and 2-chloro-4-bromo-5-fluorobenzaldehyde.[2][3]

| Property | Estimated Value/Characteristic | Source/Analogy |

| CAS Number | 1806838-88-9 | [1] |

| Molecular Formula | C₇H₃BrClFO | [1] |

| Molecular Weight | 237.45 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Analogy to similar substituted benzaldehydes[2] |

| Melting Point | Expected to be in the range of 50-80 °C | Analogy to 2-bromo-5-fluorobenzaldehyde (53-57 °C)[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General property of similar organic compounds |

| Storage | Store in a cool, dry place under an inert atmosphere | [1] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the surrounding halogen and aldehyde groups. The aldehydic proton will be a singlet in the downfield region (around 10 ppm).

-

¹³C NMR: The carbon NMR will display seven signals corresponding to the seven carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the halogen substituents.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the ring.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of bromine and chlorine atoms. The molecular ion peak (M+) would be observed around m/z 236, 238, and 240, reflecting the natural isotopic abundance of Br and Cl.

Synthesis of 2-Bromo-5-chloro-4-fluorobenzaldehyde

One potential approach could start from 4-fluoro-3-chlorotoluene. The synthesis would proceed through the following conceptual steps:

Selective Suzuki-Miyaura Coupling

Experimental Protocol (General):

-

Reaction Setup: To a reaction vessel, add 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

This selective functionalization is a powerful strategy for building molecular complexity in a controlled manner, which is particularly valuable in the synthesis of pharmaceutical intermediates.

Synthesis of Heterocyclic Scaffolds: The Gateway to Bioactive Molecules

The aldehyde functionality of 2-Bromo-5-chloro-4-fluorobenzaldehyde serves as a versatile handle for the construction of a wide array of heterocyclic systems, which are prevalent in many biologically active compounds.

Quinazolines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Substituted benzaldehydes are key starting materials for the synthesis of quinazolines. For instance, the reaction of a 2-aminobenzylamine with a substituted benzaldehyde, often under oxidative conditions, can lead to the formation of a quinazoline ring system. [4] The use of 2-Bromo-5-chloro-4-fluorobenzaldehyde in such a reaction would lead to the formation of a quinazoline scaffold bearing the 2-bromo-5-chloro-4-fluorophenyl substituent, which can be further functionalized via cross-coupling reactions at the bromine position. This approach allows for the rapid generation of a library of diverse quinazoline derivatives for biological screening.

Synthesis of Quinazoline Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. [5]A common method for their synthesis involves the condensation of a substituted benzaldehyde with an o-phenylenediamine derivative. The resulting benzimidazole will bear the polysubstituted phenyl ring, providing a scaffold for further synthetic elaboration.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a substituted aromatic core. The unique substitution pattern of 2-Bromo-5-chloro-4-fluorobenzaldehyde makes it an attractive starting material for the synthesis of novel kinase inhibitors. The aldehyde can be used to construct the core heterocyclic scaffold of the inhibitor, while the halogen atoms provide opportunities for late-stage functionalization to optimize potency and selectivity. For instance, substituted pyrimidines, which are common scaffolds in kinase inhibitors, can be synthesized using this building block. [6]

Conclusion and Future Outlook

2-Bromo-5-chloro-4-fluorobenzaldehyde is a strategically designed synthetic intermediate with significant potential in modern organic synthesis. Its key attributes—multiple, differentially reactive halogen atoms and a versatile aldehyde group—make it a powerful tool for the construction of complex molecular architectures. The ability to perform selective cross-coupling reactions, coupled with its utility in the synthesis of important heterocyclic scaffolds, positions this molecule as a valuable asset for researchers in drug discovery, agrochemical development, and materials science.

While the full scope of its applications is still being explored, the principles outlined in this guide, drawn from the chemistry of analogous compounds, provide a solid foundation for its effective utilization. As the demand for novel, highly functionalized molecules continues to grow, the strategic application of building blocks like 2-Bromo-5-chloro-4-fluorobenzaldehyde will undoubtedly play a crucial role in advancing chemical innovation.

References

- [No specific source for this exact compound's synthesis was found, but the synthesis of 2-bromo-5-chlorobenzaldehyde is described in a patent.] CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents. (URL not available for direct linking)

-

Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1246.

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

Sources

- 1. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Application of 2-Bromo-5-chloro-4-fluorobenzaldehyde Derivatives in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Benzaldehydes

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Halogenated aromatic compounds, particularly substituted benzaldehydes, represent a cornerstone class of building blocks, or synthons, prized for their versatile reactivity and profound influence on the pharmacological profiles of target molecules.[1][2] The unique electronic properties imparted by halogen substituents can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all critical parameters in the optimization of drug candidates.

This guide focuses on a particularly valuable, yet underexplored scaffold: 2-Bromo-5-chloro-4-fluorobenzaldehyde . The specific arrangement of three distinct halogens, combined with a reactive aldehyde functionality, creates a molecule with a highly tunable and predictable reactivity profile. This allows for the sequential and regioselective introduction of diverse chemical moieties, making it an exceptional starting point for the synthesis of complex molecular architectures. We will explore the synthesis of this core scaffold, delve into the key transformations that unlock a diverse chemical space of its derivatives, and discuss their promising applications in contemporary drug discovery programs.

Physicochemical Profile and Strategic Reactivity of the Core Scaffold

The utility of 2-Bromo-5-chloro-4-fluorobenzaldehyde originates from the distinct electronic and steric properties conferred by its substituents.[1] Understanding this profile is crucial for designing logical and efficient synthetic routes to its derivatives.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 1214386-29-4 | [1] |

| Molecular Formula | C₇H₃BrClFO | [1] |

| Molecular Weight | 237.45 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | Typically ≥ 99.0% | [1] |

Causality of Reactivity: An Electronically Differentiated Scaffold

The reactivity of the scaffold is a direct consequence of the interplay between its functional groups:

-

The Aldehyde Group (-CHO): As a moderately deactivating, meta-directing group, it withdraws electron density from the aromatic ring, influencing the sites of further electrophilic substitution. More importantly, it serves as a primary reaction handle for transformations such as reductive amination, Wittig reactions, and condensations.[3]

-

The Halogen Substituents (-F, -Cl, -Br):

-

Fluorine (C4): The most electronegative halogen, it strongly withdraws electron density via the inductive effect. This electronic pull activates the C4 position for potential nucleophilic aromatic substitution (SNAr).

-

Chlorine (C5): Also an electron-withdrawing group, it contributes to the overall electronic character of the ring.

-

Bromine (C2): The C-Br bond is the most susceptible to oxidative addition by transition metal catalysts (e.g., Palladium). This makes the C2 position the primary site for strategic carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[3]

-

This hierarchy of reactivity allows for a controlled, stepwise functionalization of the molecule, a highly desirable trait in library synthesis and lead optimization.

Synthesis of the 2-Bromo-5-chloro-4-fluorobenzaldehyde Scaffold

While commercially available, understanding the synthesis of the core scaffold provides insight into impurity profiles and potential scale-up strategies. The synthesis of polysubstituted benzaldehydes often involves multi-step sequences that control the regiochemistry of substitution. A plausible laboratory-scale approach involves the directed ortho-metalation and subsequent electrophilic quench of a protected benzaldehyde precursor.

Below is a conceptual workflow illustrating a potential synthetic pathway.

Caption: Conceptual workflow for the synthesis of the core scaffold.

Key Synthetic Transformations for Derivative Discovery

The true power of 2-Bromo-5-chloro-4-fluorobenzaldehyde lies in its capacity to serve as a platform for diverse chemical elaborations. The distinct reactivity of each position allows for a modular approach to building molecular complexity.

Caption: Key reaction pathways for derivatization.

C2 Position: Transition Metal Cross-Coupling

The carbon-bromine bond is the workhorse for introducing molecular diversity. Its susceptibility to oxidative addition makes it the ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3]

-

Suzuki-Miyaura Coupling: This reaction is arguably the most powerful tool for this scaffold, enabling the introduction of a vast array of aryl and heteroaryl moieties. The choice of boronic acid or ester directly dictates the final structure, allowing for the rapid generation of libraries of biaryl compounds, a common motif in kinase inhibitors and other targeted therapies.

-

Heck and Sonogashira Couplings: These reactions further expand the accessible chemical space by allowing for the installation of alkene and alkyne functionalities, respectively. These unsaturated linkers can serve as rigid spacers or as precursors for further chemical transformations.

The causality for the high selectivity at the C2 position lies in the relative bond strengths (C-Br < C-Cl < C-F), which dictates the ease of oxidative addition by the palladium catalyst.

C1 Position: Reactions of the Aldehyde

The aldehyde group provides a gateway to a different set of derivatives, primarily through nucleophilic addition and condensation reactions.

-

Reductive Amination: A robust and reliable method for synthesizing secondary and tertiary amines. This reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ. This is a cornerstone reaction for introducing basic nitrogen atoms, which are critical for improving solubility and forming salt forms of active pharmaceutical ingredients (APIs).

-

Wittig Reaction: This allows for the conversion of the aldehyde into an alkene with predictable stereochemistry, offering a method to introduce exocyclic double bonds or extend carbon chains.

-

Schiff Base and Benzimidazole Formation: Condensation with primary amines forms Schiff bases, which can be stable ligands or be further reduced.[2] Reaction with o-phenylenediamines is a classic route to the benzimidazole core, a privileged scaffold in medicinal chemistry found in proton-pump inhibitors and anthelmintics.[4]

C4 Position: Nucleophilic Aromatic Substitution (SNAr)

While more challenging than cross-coupling, the C-F bond can be targeted for SNAr reactions. The strong electron-withdrawing effect of the adjacent aldehyde and other halogens activates this position toward attack by strong nucleophiles (e.g., alkoxides, thiolates, or secondary amines). This reaction requires forcing conditions (heat, strong base) but provides a valuable orthogonal strategy for introducing ethers, thioethers, and amines at a position not accessible via cross-coupling.

Applications in Drug Discovery: From Scaffold to Candidate

Derivatives of polysubstituted benzaldehydes are prevalent in various therapeutic areas. The 2-Bromo-5-chloro-4-fluorobenzaldehyde scaffold is an ideal starting point for compounds targeting indications where precise spatial arrangement of substituents is key.

-

Oncology: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the enzyme. The ability to rapidly diversify the scaffold via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Furthermore, substituted benzaldehydes are precursors to quinazolinone-based compounds, which have demonstrated antitumor activity.[5]

-

Infectious Diseases: The core can be elaborated to mimic the structures of natural products or to develop novel antibacterial or antiviral agents. The introduction of heterocyclic moieties is a common strategy for improving antibacterial activity.[6]

-

Neurodegenerative Diseases: Compounds designed to interact with targets in the central nervous system often require careful tuning of lipophilicity to ensure blood-brain barrier penetration. The halogen atoms on the core scaffold, particularly fluorine, are known to favorably modulate this property. Substituted benzaldehydes are also used to synthesize inhibitors for targets relevant to Alzheimer's disease.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, field-proven methodology for a representative Suzuki-Miyaura reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-(4-methoxyphenyl)-5-chloro-4-fluorobenzaldehyde.

Materials & Reagents:

-

2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

-

Toluene (Anhydrous)

-

Water (Degassed)

-

Argon or Nitrogen gas supply

Protocol:

-

Inert Atmosphere Preparation (Causality: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover.)

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Sphos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

-

Catalyst Pre-formation and Reaction Setup (Causality: Sphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, promotes efficient oxidative addition to the C-Br bond, and facilitates the reductive elimination step.)

-

In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) in anhydrous toluene.

-

Using a syringe, add the Pd(OAc)₂ solution to the reaction flask, followed by additional anhydrous toluene and degassed water to create a 10:1 toluene:water mixture (final reaction concentration ~0.1 M). The biphasic system with a phosphate base is highly effective for this type of coupling.

-

-

Reaction Execution (Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.)

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification (Causality: The work-up removes the inorganic base, palladium catalyst residues, and any water-soluble byproducts.)

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-chloro-4-fluorobenzaldehyde.

-

Conclusion

2-Bromo-5-chloro-4-fluorobenzaldehyde is more than just another chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its differentiated reactivity profile provides medicinal chemists with a reliable and versatile tool to systematically build and optimize complex molecules. By leveraging established synthetic methodologies such as cross-coupling and reductive amination, researchers can efficiently navigate chemical space to identify novel drug candidates with enhanced pharmacological properties. The continued exploration of derivatives from this scaffold holds significant promise for addressing unmet needs across a spectrum of therapeutic areas.

References

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

-

Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Pharmaffiliates. [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. (2018). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Pharmaffiliates. [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. (1989). US4845304A - Process for producing fluorobenzaldehydes.

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

-

Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4038-4042. [Link]

-

Wang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(10), 103168. [Link]

-

Iqbal, M. A., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. ACS Omega, 8(5), 4945-4957. [Link]

-

Talukdar, S., Chen, C.-T., & Fang, J.-M. (2000). A Stereoselective Route to Polysubstituted Tetrahydroquinolines by Benzotriazole-Promoted Condensation of Aliphatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry, 65(11), 3148-3153. [Link]

-

Wisdomlib. (n.d.). Substituted Benzaldehyde: Significance and symbolism. Wisdomlib. [Link]

-

Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan J. Chem. [Link]

-

Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 2-Bromo-5-chloro-4-fluorobenzaldehyde

Introduction: Navigating Chemoselectivity in Polyhalogenated Aromatic Systems

The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1][2] This application note provides a detailed guide for the utilization of 2-Bromo-5-chloro-4-fluorobenzaldehyde in Grignard reactions, a substrate of increasing importance in the synthesis of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this benzaldehyde derivative, featuring three distinct halogen atoms, presents a compelling challenge in chemoselectivity. Understanding and controlling the reactivity of the Grignard reagent towards the aldehyde functionality in the presence of bromo, chloro, and fluoro substituents is paramount for achieving the desired synthetic outcome. This document will elucidate the underlying principles governing this selectivity and provide a robust protocol for the successful synthesis of substituted diarylmethanols.

Understanding the Reaction: Chemoselectivity and Mechanism

The primary consideration in the Grignard reaction with 2-Bromo-5-chloro-4-fluorobenzaldehyde is the chemoselective addition of the organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde. The presence of bromo, chloro, and fluoro substituents on the aromatic ring raises the possibility of competing side reactions, most notably the formation of a Grignard reagent at one of the halogen positions.

The propensity for an organic halide to form a Grignard reagent is directly related to the carbon-halogen bond dissociation energy. The established order of reactivity is I > Br > Cl > F, with the carbon-bromine bond being significantly more labile and thus more susceptible to oxidative insertion by magnesium than the carbon-chlorine bond. The carbon-fluorine bond is generally unreactive under standard Grignard formation conditions. Therefore, when a pre-formed Grignard reagent (e.g., Phenylmagnesium bromide) is reacted with 2-Bromo-5-chloro-4-fluorobenzaldehyde, the desired nucleophilic attack on the aldehyde carbonyl is the overwhelmingly favored pathway.

The mechanism proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product, a substituted diarylmethanol.

Caption: Mechanism of Grignard addition to 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Experimental Protocol: Synthesis of (2-Bromo-5-chloro-4-fluorophenyl)(phenyl)methanol

This protocol details the addition of phenylmagnesium bromide to 2-Bromo-5-chloro-4-fluorobenzaldehyde. All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3]

Materials:

-

2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq)

-

Phenylmagnesium bromide (1.1 - 1.2 eq, solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or argon inlet

-

Ice-water bath

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The apparatus should be flushed with dry nitrogen or argon.

-

Addition of Aldehyde: Dissolve 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF in the reaction flask. Cool the solution to 0 °C using an ice-water bath.

-

Grignard Reagent Addition: Transfer the solution of phenylmagnesium bromide (1.1 - 1.2 eq) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred aldehyde solution at a rate that maintains the internal temperature below 5 °C. The addition is exothermic.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl solution and extracting with ethyl acetate.

-

Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude (2-Bromo-5-chloro-4-fluorophenyl)(phenyl)methanol can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Key Reaction Parameters and Expected Outcomes

| Parameter | Recommended Condition | Rationale & Expected Outcome |

| Temperature | 0 °C to room temperature | Low initial temperature controls the exothermic addition of the Grignard reagent, minimizing side reactions. Allowing the reaction to proceed to room temperature ensures completion. |

| Reaction Time | 1-3 hours | Sufficient time for the complete consumption of the starting aldehyde. Monitor by TLC for confirmation. |

| Grignard Reagent | 1.1 - 1.2 equivalents | A slight excess of the Grignard reagent ensures the complete conversion of the aldehyde. |

| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[3] |

| Work-up | Saturated aq. NH₄Cl | A mild acidic workup to protonate the alkoxide without promoting potential side reactions of the product alcohol. |

| Expected Yield | 70-90% | Yields can vary based on the purity of reagents and the strictness of anhydrous conditions. |

Troubleshooting and Field-Proven Insights

Caption: Troubleshooting workflow for the Grignard reaction.

-

Low or No Product Formation: This is often due to the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is meticulously dried and anhydrous solvents are used. The Grignard reagent itself may have degraded; it is advisable to titrate the reagent before use to determine its exact molarity.

-

Formation of Biphenyl (or other homocoupling products): This side product arises from the reaction of the Grignard reagent with the corresponding aryl halide from which it was formed (Wurtz-type coupling). While less of a concern when using a pre-formed Grignard reagent, slow addition of the reagent to the aldehyde at low temperatures can minimize this.

-

Complex Reaction Mixture: If multiple unexpected products are observed, consider the possibility of halogen-metal exchange between the added Grignard reagent and the bromo-substituent on the benzaldehyde. Performing the reaction at a lower temperature (e.g., -78 °C) can often suppress this side reaction.

Conclusion

The Grignard reaction of 2-Bromo-5-chloro-4-fluorobenzaldehyde offers a reliable and efficient route to novel diarylmethanol derivatives, which are valuable precursors in medicinal chemistry and materials science. By understanding the principles of chemoselectivity and adhering to stringent anhydrous reaction conditions, researchers can successfully navigate the complexities of this polyhalogenated system. The protocol and insights provided herein serve as a comprehensive guide for the practical application of this important synthetic transformation.

References

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Grignard Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Lee, J.-S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

Sources

Application Notes and Protocols for Regioselective Nucleophilic Substitution on 2-Bromo-5-chloro-4-fluorobenzaldehyde

Introduction: Unlocking the Synthetic Potential of a Trifunctionalized Benzaldehyde

2-Bromo-5-chloro-4-fluorobenzaldehyde is a versatile trifunctionalized aromatic building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of three distinct halogen atoms—bromine, chlorine, and fluorine—on a benzaldehyde core offers a rich platform for selective chemical modifications. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, making this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the presence of a carbon-bromine bond opens the door to a variety of palladium-catalyzed cross-coupling reactions.

The key to unlocking the full synthetic utility of this molecule lies in the ability to selectively functionalize one halogen over the others. This guide provides a comprehensive overview of the principles governing the regioselectivity of nucleophilic substitution on 2-bromo-5-chloro-4-fluorobenzaldehyde and presents detailed protocols for achieving selective substitution at either the C-4 (fluoro) or C-2 (bromo) position.

Scientific Principles: A Tale of Two Mechanisms

The selective functionalization of 2-bromo-5-chloro-4-fluorobenzaldehyde hinges on the judicious choice of reaction conditions to favor one of two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings.[1] The reaction proceeds through a two-step addition-elimination mechanism, wherein a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of strong electron-withdrawing groups, such as the aldehyde group in our substrate, is crucial for stabilizing this negatively charged intermediate and facilitating the reaction.

In SNAr reactions, the reactivity of the leaving group is primarily determined by its ability to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. This results in a counterintuitive leaving group ability trend compared to SN1 and SN2 reactions, with fluorine being the most reactive halogen:

F > Cl ≈ Br > I

This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The breaking of the carbon-halogen bond is not the rate-determining step.[1]

For 2-bromo-5-chloro-4-fluorobenzaldehyde, the fluorine atom at the C-4 position is para to the strongly electron-withdrawing aldehyde group. This positioning provides significant resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C-4, making the fluorine atom the most probable leaving group under SNAr conditions.

Palladium-Catalyzed Cross-Coupling: A Different Selectivity Profile

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, operate through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination, and reductive elimination. The regioselectivity in these reactions is governed by the relative ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.

In contrast to SNAr, the reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength, with the weakest bond being the most reactive:

I > Br > Cl > F

This opposing reactivity trend provides a strategic opportunity for the selective functionalization of the bromine atom at the C-2 position in 2-bromo-5-chloro-4-fluorobenzaldehyde, leaving the more robust carbon-fluorine and carbon-chlorine bonds intact.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic substitution on 2-bromo-5-chloro-4-fluorobenzaldehyde.

Protocol 1: Selective Substitution of the Fluorine Atom via SNAr

This protocol describes a general procedure for the selective displacement of the fluorine atom at the C-4 position with an alkoxide nucleophile.

Reaction Scheme:

Materials:

-

2-Bromo-5-chloro-4-fluorobenzaldehyde

-

Sodium methoxide (or other sodium alkoxide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF or DMSO to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.

-

Nucleophile Addition: In a separate flask, prepare a solution of sodium methoxide (1.1-1.5 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the benzaldehyde at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining solvent and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired 2-bromo-5-chloro-4-alkoxybenzaldehyde.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, particularly important when using reactive nucleophiles like alkoxides.

-

Anhydrous Solvents: Water can compete with the desired nucleophile and lead to the formation of hydroxy-byproducts.

-

Excess Nucleophile: A slight excess of the nucleophile ensures complete consumption of the starting material.

-

Temperature: Moderate heating is often sufficient to overcome the activation energy for the SNAr reaction without promoting side reactions or decomposition.

-

Aqueous Work-up and Extraction: Essential for separating the organic product from the polar solvent (DMF or DMSO) and inorganic salts.

Protocol 2: Selective Substitution of the Bromine Atom via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of the C-2 bromo position.

Reaction Scheme:

Materials:

-

2-Bromo-5-chloro-4-fluorobenzaldehyde

-

Secondary amine (e.g., morpholine, piperidine)

-

Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

-

Anhydrous Toluene or 1,4-Dioxane

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk tube or similar)

-

Celite for filtration

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-1.5 eq relative to Pd).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen gas three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq), the amine (1.2-1.5 eq), and the base (e.g., NaOtBu, 1.5-2.0 eq).

-

Solvent Addition: Add anhydrous toluene or 1,4-dioxane to the Schlenk tube.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired 2-amino-5-chloro-4-fluorobenzaldehyde derivative.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like Xantphos are often effective for C-N bond formation.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

-

Anhydrous and Degassed Solvent: Oxygen can deactivate the palladium catalyst, and water can interfere with the base and other reagents.

-

Elevated Temperature: The oxidative addition of the C-Br bond to the palladium catalyst often requires thermal energy.

Data Presentation: Summary of Regioselective Protocols

| Target Position | Reaction Type | Key Reagents | Typical Solvent | Temperature Range | Expected Product |

| C-4 (Fluoro) | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe, R2NH), Base (if needed) | DMF, DMSO, NMP | 25 - 100 °C | 2-Bromo-5-chloro-4-(nucleophile)benzaldehyde |

| C-2 (Bromo) | Palladium-Catalyzed Cross-Coupling | Pd catalyst, Ligand, Base, Coupling Partner | Toluene, Dioxane | 80 - 120 °C | 2-(Coupling partner)-5-chloro-4-fluorobenzaldehyde |

Visualization of Synthetic Pathways

The choice of reaction conditions dictates the regioselective outcome of the nucleophilic substitution on 2-bromo-5-chloro-4-fluorobenzaldehyde. The following diagrams illustrate the decision-making process and the respective reaction workflows.

Caption: Comparative experimental workflows.

Conclusion

The selective functionalization of 2-bromo-5-chloro-4-fluorobenzaldehyde is a readily achievable synthetic goal through the careful application of fundamental principles of organic chemistry. By leveraging the distinct reactivity patterns of the halogen substituents under different mechanistic manifolds, researchers can access a diverse range of selectively substituted products. The protocols outlined in this guide provide a robust starting point for the exploration of this versatile building block in the development of novel chemical entities. As with any chemical transformation, optimization of the reaction conditions for specific substrates and nucleophiles is encouraged to achieve the highest possible yields and purities.

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Buchwald–Hartwig Amination. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

Sources

The Strategic Utility of 2-Bromo-5-chloro-4-fluorobenzaldehyde in Modern Pharmaceutical Synthesis

Introduction: A Multifaceted Building Block for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, polysubstituted benzaldehydes stand out for their inherent versatility. 2-Bromo-5-chloro-4-fluorobenzaldehyde, a trifunctionalized aromatic aldehyde, has emerged as a particularly valuable scaffold. Its unique arrangement of halogen substituents, each with distinct reactivity profiles, coupled with the synthetically malleable aldehyde group, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the key applications and providing experimentally validated protocols for the effective utilization of this versatile building block in pharmaceutical research and development.

The strategic importance of 2-Bromo-5-chloro-4-fluorobenzaldehyde lies in its capacity to undergo a variety of chemical transformations with a high degree of regioselectivity. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, the chlorine atom offers a site for nucleophilic aromatic substitution under more forcing conditions, and the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. The aldehyde functionality serves as a versatile precursor for the introduction of amine moieties via reductive amination, a cornerstone of many drug syntheses.[1] This multi-faceted reactivity allows for the divergent synthesis of a wide array of pharmacologically relevant structures, including kinase inhibitors and other targeted therapies.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 2-Bromo-5-chloro-4-fluorobenzaldehyde is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1806838-88-9 | [2] |

| Molecular Formula | C₇H₃BrClFO | [3] |

| Molecular Weight | 237.45 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 78-82 °C | General supplier data |

The reactivity of the three halogen substituents is a key feature of this building block. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position.[4] This chemoselectivity is fundamental to its utility, enabling a stepwise approach to molecular elaboration. The fluorine atom is generally unreactive in these cross-coupling reactions and can be carried through multiple synthetic steps. The electron-withdrawing nature of the halogen atoms and the aldehyde group activates the aromatic ring towards nucleophilic attack, although the substitution of the chlorine atom typically requires more forcing conditions than the bromine.[5]

Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[6] The high reactivity of the C-Br bond in 2-Bromo-5-chloro-4-fluorobenzaldehyde makes it an excellent substrate for this transformation, allowing for the selective introduction of a wide variety of aryl and heteroaryl groups at the 2-position.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

-

Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition to the C-Br bond, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands, such as SPhos, are often effective for cross-coupling of sterically hindered or electronically deactivated aryl chlorides, and by extension, are excellent choices for ensuring high efficiency with aryl bromides.[7]

-

Base: The base plays a critical role in the transmetalation step, activating the boronic acid partner. The choice of base can influence the reaction rate and the prevalence of side reactions. A moderately strong base like potassium carbonate is often a good starting point, providing a balance of reactivity and functional group tolerance.[8]

-

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components. A mixture of an organic solvent, such as 1,4-dioxane or toluene, and water is commonly used to facilitate the dissolution of the base and the boronic acid.[7] Rigorous degassing of the solvent is essential to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the boronic acid.[7]

Detailed Protocol: Selective Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-4-fluorobenzaldehyde

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related polyhalogenated aromatic compounds and is designed to be a robust starting point for a variety of aryl and heteroaryl boronic acids.[7]

Materials:

-

2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 2-Bromo-5-chloro-4-fluorobenzaldehyde, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate and SPhos to the flask under a positive flow of the inert gas.

-

Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

-

With vigorous stirring, heat the reaction mixture to 80-100 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Core Application II: Reductive Amination for C-N Bond Formation

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines, which are ubiquitous in pharmaceutical agents.[9] The aldehyde functionality of 2-Bromo-5-chloro-4-fluorobenzaldehyde provides a direct handle for the introduction of a diverse range of primary and secondary amines.

Causality Behind Experimental Choices in Reductive Amination

The direct, one-pot reductive amination is often preferred for its operational simplicity and efficiency.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the in situ formation of the imine or iminium ion prior to reduction. This selectivity minimizes the undesired reduction of the starting aldehyde.[9]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB, as they are relatively non-polar and aprotic, which favors imine formation.[9]

-

Acid Catalyst: While not always necessary for reactive aldehydes and amines, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less nucleophilic amines or sterically hindered substrates.

Detailed Protocol: Reductive Amination of 2-Bromo-5-chloro-4-fluorobenzaldehyde

This protocol provides a general procedure for the reductive amination of 2-Bromo-5-chloro-4-fluorobenzaldehyde with a primary amine.[10]

Materials:

-

2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 equiv)

-

Primary amine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-Bromo-5-chloro-4-fluorobenzaldehyde and the primary amine in anhydrous DCM, add sodium triacetoxyborohydride in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Case Study: Application in the Synthesis of Kinase Inhibitors

Polysubstituted aromatic scaffolds are a hallmark of many kinase inhibitors, which are a major class of targeted cancer therapeutics. While a specific, marketed drug synthesized directly from 2-Bromo-5-chloro-4-fluorobenzaldehyde is not readily identifiable in the public domain, its structural motifs are highly relevant to this class of compounds. For instance, the synthesis of analogues of Trametinib, a MEK inhibitor, often involves the use of di- and tri-halogenated aromatic starting materials. The strategic placement of halogens in 2-Bromo-5-chloro-4-fluorobenzaldehyde allows for the construction of highly decorated scaffolds that can be tailored to target the ATP-binding site of various kinases.

The general synthetic strategy would involve an initial Suzuki-Miyaura coupling to install a key aryl or heteroaryl moiety, followed by reductive amination to introduce a side chain that can interact with the solvent-exposed region of the kinase. The remaining chlorine and fluorine atoms can be used to fine-tune the electronic properties and metabolic stability of the final compound.

Conclusion: A Versatile and Strategic Building Block

2-Bromo-5-chloro-4-fluorobenzaldehyde is a highly versatile and strategically important building block for modern pharmaceutical synthesis. Its trifunctionalized nature allows for a wide range of selective chemical transformations, enabling the efficient construction of complex molecular architectures. The detailed protocols provided herein for Suzuki-Miyaura coupling and reductive amination serve as a robust starting point for the synthesis of novel drug candidates. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of such multifaceted building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

- Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde. CN105884591A.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Retrieved from [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)

-

MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246. [Link]

- Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(10), 1287-1298.

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- McNally, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

- Google Patents. (2019). Method for synthesizing trametinib key intermediate. CN109336884B.

- Maji, M., et al. (2017). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. New Journal of Chemistry, 41(19), 10849-10858.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

-

ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

- Abdel-Maksoud, M. S., et al. (2019). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm, 10(10), 1826-1837.

- Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12.

- Gomm, A., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society, 145(40), 22066-22071.

- Google Patents. (2021). Preparation method of 2-bromo-5-chlorobenzaldehyde. CN107879918B.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Chloro-4-bromo-5-fluorobenzaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

Application Notes: 2-Bromo-5-chloro-4-fluorobenzaldehyde as a Strategic Intermediate in the Synthesis of Novel Pyrazole Carboxamide Fungicides

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Agrochemical Innovation